Capsanthin

Antioxidant Activity Carotenoid Stability Free Radical Scavenging

Capsanthin (CAS 465-42-9) is a natural xanthophyll carotenoid with 11 conjugated dienes and a conjugated keto group, delivering unique photostability and slow decomposition compared to β-carotene/lutein. Its singlet oxygen quenching rate (2.29×10¹⁰ M⁻¹s⁻¹) matches β-carotene, making it ideal for light-exposed products like processed meats, snacks, beverages, and topical cosmeceuticals. Rapid absorption (5.8× AUC of lycopene, 11× faster clearance) suits acute antioxidant interventions. Bioaccessibility up to 69.3% ensures superior delivery from whole-food extracts. Choose capsanthin over generic carotenoids when color intensity, extended antioxidant protection, and defined pharmacokinetics are critical.

Molecular Formula C40H56O3
Molecular Weight 584.9 g/mol
CAS No. 465-42-9
Cat. No. B1668288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCapsanthin
CAS465-42-9
Synonymsall-trans-Capsanthin, all trans Capsanthin, Capsanthin, capsorubin, Paprika extract
Molecular FormulaC40H56O3
Molecular Weight584.9 g/mol
Structural Identifiers
SMILESCC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C2(CC(CC2(C)C)O)C)C)C
InChIInChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-23-36-33(5)25-34(41)26-38(36,6)7)15-11-12-16-30(2)18-14-20-32(4)22-24-37(43)40(10)28-35(42)27-39(40,8)9/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t34-,35+,40+/m1/s1
InChIKeyVYIRVAXUEZSDNC-RDJLEWNRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 3.41X10-10 mg/L at 25 °C (estimated)
Freely soluble in acetone, chloroform;  soluble in methanol, ethanol, ether and benzene;  slightly soluble in petroleum ether and carbon disulfide.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Capsanthin (CAS 465-42-9): A Red Pepper-Derived Xanthophyll for Natural Colorant and Nutraceutical Applications


Capsanthin (CAS 465-42-9) is a natural xanthophyll carotenoid, predominantly found in red paprika and chili peppers (Capsicum annuum L.), where it accounts for 30–60% of total carotenoids in fully ripe fruits [1]. As a bright orange-red pigment, it is widely utilized as a natural food colorant (INS 160c(ii)) and has gained attention as a potential nutraceutical due to its documented antioxidant, anti-inflammatory, and metabolic regulatory activities [2]. Structurally, capsanthin contains a conjugated keto group and a long polyene chain of 11 conjugated dienes, which are responsible for its characteristic color and strong radical scavenging and singlet oxygen quenching abilities [2].

Why Capsanthin Cannot Be Simply Replaced by β-Carotene, Lutein, or Zeaxanthin


Although capsanthin belongs to the carotenoid family, its unique structural features—specifically the presence of a conjugated keto group and a cyclopentane ring alongside 11 conjugated double bonds—confer distinct physicochemical and biological properties that differentiate it from other common carotenoids like β-carotene, lutein, and zeaxanthin [1]. These structural differences translate into quantifiable variations in antioxidant efficacy, radical scavenging persistence, in vivo clearance rates, and bioaccessibility profiles [2][3][4]. Consequently, substituting capsanthin with a generic carotenoid in applications requiring specific color intensity, extended antioxidant protection, or defined pharmacokinetic behavior is not scientifically justified and may compromise product performance.

Quantitative Evidence for Capsanthin Differentiation: Antioxidant, Bioavailability, and Analytical Performance


Capsanthin Exhibits Comparable Immediate Hydroperoxide Suppression but Superior Radical Scavenging Persistence vs. β-Carotene, Lutein, and Zeaxanthin

In a methyl linoleate oxidation model, capsanthin suppressed hydroperoxide formation to a similar extent as β-carotene, lutein, and zeaxanthin. Critically, however, capsanthin decomposed more slowly than all three comparator carotenoids during the assay, indicating a longer-lasting radical scavenging effect [1]. This demonstrates that while initial antioxidant capacity is comparable, capsanthin provides more durable protection.

Antioxidant Activity Carotenoid Stability Free Radical Scavenging

Capsanthin Shows Higher Anti-Photooxidative Activity in Soybean Oil Model Compared to Lutein and β-Carotene

In a chlorophyll-sensitized photooxidation model using soybean oil, capsanthin demonstrated higher anti-photooxidative activity than lutein. The anti-photooxidation index (API) of capsanthin was also higher than that of β-carotene, which contains the same number of conjugated double bonds (11) but lacks the conjugated keto group and cyclopentane ring present in capsanthin [1]. This highlights the contribution of capsanthin's unique structural features to its enhanced protective effect.

Photooxidation Protection Food Stability Lipid Oxidation

Capsanthin Demonstrates Significantly Faster Plasma Clearance and Higher Acute Bioavailability Compared to Lycopene in Humans

In a human pharmacokinetic study with four male volunteers, a single oral dose of capsanthin (34.2 µmol) resulted in a plasma concentration range of 0.10–0.29 µmol/L at 8 hours, whereas a much larger dose of lycopene (186.3 µmol) yielded only 0.02–0.06 µmol/L [1]. The area under the curve (AUC) for capsanthin was 4.68 ± 1.22 (µmol·h)/L, significantly higher than lycopene's 0.81 ± 0.17 (µmol·h)/L. Correspondingly, the plasma half-life (t₁/₂) was much shorter for capsanthin (20.1 ± 1.3 h) compared to lycopene (222 ± 15 h), indicating a faster clearance rate [1].

Pharmacokinetics Bioavailability Human Study

Capsanthin Exhibits Broad and Potentially Superior In Vitro Bioaccessibility Compared to Zeaxanthin, β-Cryptoxanthin, and β-Carotene in Red Peppers

In a simulated in vitro digestion model using 10 pepper cultivars, the bioaccessibility of capsanthin (transfer to the aqueous micelle fraction) ranged from 15.8% to 69.3% [1]. This range is substantially broader and can be higher than the average bioaccessibility observed for zeaxanthin (approximately 30%), β-cryptoxanthin (13.2%), and β-carotene (7.6%) from the same pepper matrices [1].

Bioaccessibility Nutraceutical Absorption In Vitro Digestion

Capsanthin Exhibits Singlet Oxygen Quenching Rate Constants Comparable to β-Carotene, with Esterified Forms Showing Slightly Reduced Activity

The singlet oxygen quenching rate constant (Kq) of free capsanthin in methanolic solution was measured as 2.29 × 10¹⁰ M⁻¹ sec⁻¹, which is nearly equivalent to that of β-carotene (2.36 × 10¹⁰ M⁻¹ sec⁻¹) [1]. Capsanthin monoester and diester showed slightly lower Kq values (2.23 × 10¹⁰ M⁻¹ sec⁻¹ and lower, respectively) [1]. This indicates that the core capsanthin chromophore possesses potent singlet oxygen quenching activity on par with β-carotene, a well-established benchmark antioxidant.

Singlet Oxygen Quenching Photoprotection Carotenoid Reactivity

Validated UPLC Method Demonstrates Excellent Linearity and Precision for Capsanthin Quantification in Complex Matrices

A validated UPLC method for capsanthin analysis showed excellent linearity (R² = 0.9998) over a concentration range of 1–200 μg/mL, with a limit of detection (LOD) of 2.4 μg/mL and a limit of quantification (LOQ) of 7.2 μg/mL [1]. Intra- and inter-day precision was <3.83% RSD, and recovery ranged from 91.86% to 99.87%, confirming high accuracy [1].

Analytical Method Validation Quality Control UPLC

High-Value Application Scenarios for Capsanthin Based on Quantitative Differentiation


Natural Red Colorant for Foods Requiring Prolonged Shelf-Life and Photostability

Given its slower decomposition rate and higher anti-photooxidation index compared to β-carotene and lutein [1][2], capsanthin is particularly suited for use in colored food products with extended shelf-life requirements or those exposed to light during storage and display, such as processed meats, snacks, and beverages.

Nutraceutical Formulations Targeting Rapid Systemic Bioavailability

The human pharmacokinetic profile of capsanthin—characterized by a ~5.8-fold higher AUC and an ~11-fold faster clearance than lycopene [1]—makes it a candidate for acute nutraceutical interventions where rapid absorption and short systemic residence are desired, such as in pre- or post-exercise antioxidant support.

Dietary Supplement Development from Whole Red Pepper or Paprika Extracts

The high and variable in vitro bioaccessibility of capsanthin (up to 69.3%) from red pepper matrices [1] indicates that whole-food extracts or carefully selected pepper cultivars can serve as effective natural sources for dietary supplements, potentially offering superior carotenoid delivery compared to synthetic blends.

Cosmeceutical Products with Singlet Oxygen Quenching and Photoprotective Claims

Capsanthin's singlet oxygen quenching rate constant (2.29 × 10¹⁰ M⁻¹ sec⁻¹), which is nearly equivalent to that of β-carotene [1], supports its inclusion in topical cosmeceutical formulations aiming to mitigate photoaging and oxidative stress in the skin, while providing a natural orange-red tint.

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